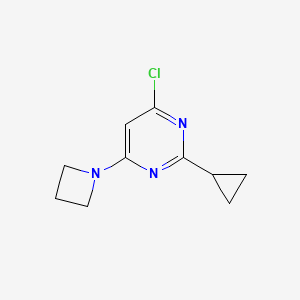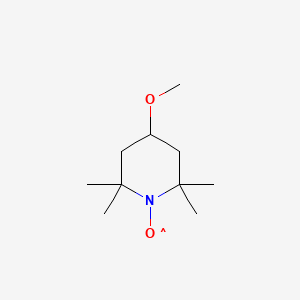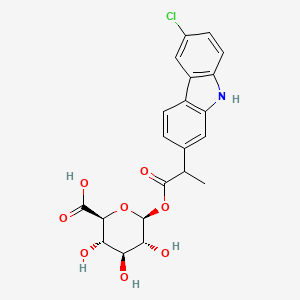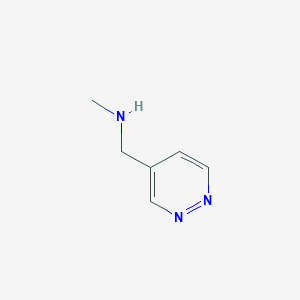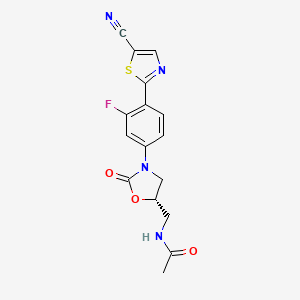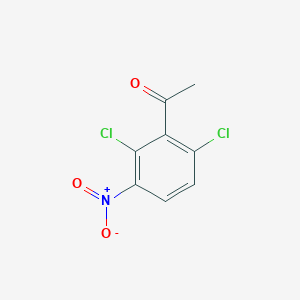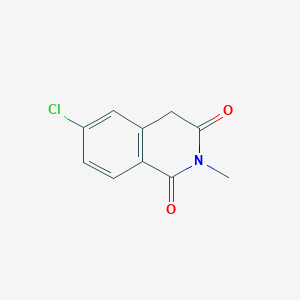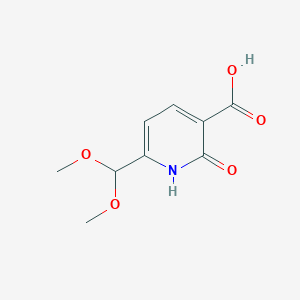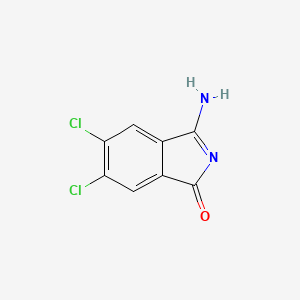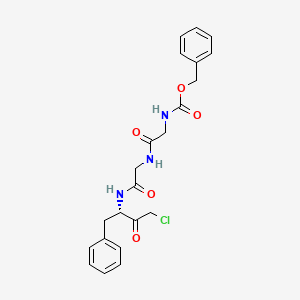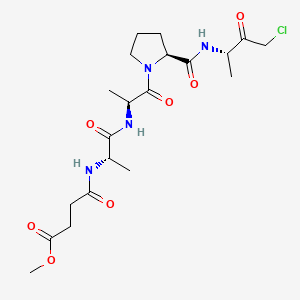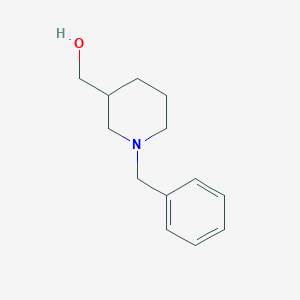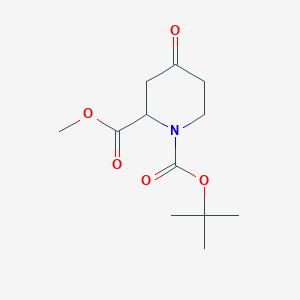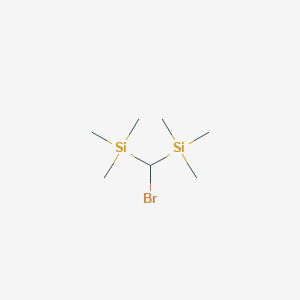
Bis(trimethylsilyl)bromomethane
Overview
Description
Bis(trimethylsilyl)bromomethane is an organosilicon compound with the molecular formula C7H19BrSi2. It is a colorless to light yellow liquid that is sensitive to moisture and heat. This compound is primarily used in organic synthesis, particularly in the formation of carbon-silicon bonds.
Mechanism of Action
Target of Action
Bis(trimethylsilyl)bromomethane is a chemical compound that primarily targets organic molecules, particularly hydrocarbons . It is used in various chemical reactions due to its ability to interact with these molecules and facilitate transformations.
Mode of Action
The compound acts by undergoing reactions with its targets, leading to changes in their structure and properties. For instance, in the reaction of sodium bis(trimethylsilyl)amide with bromobenzene, a migration of the trimethylsilyl group from the nitrogen atom to the ortho-carbon atom in the benzene ring occurs . This results in the formation of N,2-bis(trimethylsilyl)aniline, a rearrangement product .
In another example, bis(trimethylsilyl)bromamine reacts with hydrocarbons to bring about bromination through a free radical chain mechanism . The radical (Me3Si)2N· is responsible for hydrogen abstraction in this process .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and presence of other reagents can affect the efficiency and selectivity of its reactions . Additionally, the compound should be stored under inert gas and away from moisture and heat, as these conditions can lead to its decomposition .
Biochemical Analysis
Biochemical Properties
Bis(trimethylsilyl)bromomethane plays a significant role in biochemical reactions due to its ability to act as a silylating agent. This silylation process is essential for protecting functional groups during chemical synthesis and for enhancing the stability and reactivity of biomolecules . The compound’s interaction with enzymes and proteins often involves the formation of covalent bonds, which can alter the activity and function of these biomolecules .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and the availability of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound can bind to active sites of enzymes, either inhibiting their activity or altering their substrate specificity . This binding interaction can also affect the conformation of proteins, influencing their stability and function . Furthermore, the silylation of nucleic acids and proteins can lead to changes in gene expression by modifying the accessibility of transcription factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is sensitive to moisture and heat, which can lead to its degradation and loss of activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when using the compound in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can enhance the activity of certain enzymes and metabolic pathways . At high doses, this compound can exhibit toxic effects, including enzyme inhibition, cellular damage, and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate the silylation of biomolecules . This process can affect metabolic flux and the levels of metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within cells is essential for its biochemical activity and its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with biomolecules within distinct cellular environments . Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and its role in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl)bromomethane can be synthesized through the reaction of bromomethane with hexamethyldisilane in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar methods but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through distillation under reduced pressure to remove any impurities.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as alkoxides, amines, or thiolates.
Reduction Reactions: It can be reduced to form bis(trimethylsilyl)methane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Alkoxides, amines, thiolates.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as bis(trimethylsilyl)methanol, bis(trimethylsilyl)amine, or bis(trimethylsilyl)thiol can be formed.
Reduction Products: Bis(trimethylsilyl)methane.
Scientific Research Applications
Chemistry: Bis(trimethylsilyl)bromomethane is used as a reagent in organic synthesis for the introduction of trimethylsilyl groups into molecules. This modification can enhance the stability and solubility of organic compounds.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of their structure and function. It is also used in the synthesis of pharmaceuticals where the trimethylsilyl group can protect reactive sites during multi-step synthesis.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials and as an intermediate in the synthesis of other organosilicon compounds.
Comparison with Similar Compounds
Trimethylsilyl chloride: Another organosilicon compound used for introducing trimethylsilyl groups.
Trimethylsilyl iodide: Similar to bis(trimethylsilyl)bromomethane but with iodine instead of bromine.
Hexamethyldisilane: Used in similar applications but lacks the bromine atom, making it less reactive.
Uniqueness: this compound is unique due to its high reactivity, which allows for efficient substitution reactions. The presence of the bromine atom makes it more reactive compared to its chloride and iodide counterparts, providing a versatile tool for organic synthesis.
Properties
IUPAC Name |
[bromo(trimethylsilyl)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19BrSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGYPFZVNSVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19BrSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471401 | |
| Record name | Bis(trimethylsilyl)bromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29955-12-2 | |
| Record name | Bis(trimethylsilyl)bromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl)bromomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


